Home > Products > Screening Compounds P24147 > 8-Aminoquinolin-5-ol dihydrochloride
8-Aminoquinolin-5-ol dihydrochloride - 860231-18-1

8-Aminoquinolin-5-ol dihydrochloride

Catalog Number: EVT-2666556
CAS Number: 860231-18-1
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular formula of 8-Aminoquinolin-5-ol dihydrochloride is C9H10Cl2N2O, and its molecular weight is 233.09 . The InChI code is 1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H .

Physical And Chemical Properties Analysis

8-Aminoquinolin-5-ol dihydrochloride is a powder at room temperature . It has a melting point range of 250-254 degrees Celsius .

Overview

8-Aminoquinolin-5-ol dihydrochloride, a derivative of 8-hydroxyquinoline, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features an amino group at the 8-position and a hydroxyl group at the 5-position of the quinoline ring, making it a valuable building block for various chemical syntheses and biological studies. The presence of both functional groups allows for significant reactivity and interaction with metal ions, enhancing its utility in coordination chemistry.

Source

The compound is synthesized through various methods, primarily involving modifications of the quinoline structure. Its synthesis can include reactions that introduce amino and hydroxyl functionalities to the quinoline nucleus. The compound has been characterized in several studies, highlighting its potential as a ligand in coordination chemistry and its biological efficacy against various pathogens.

Classification

8-Aminoquinolin-5-ol dihydrochloride belongs to the class of aminoquinoline derivatives, which are known for their pharmacological properties. These compounds are often classified based on their structural features and biological activities, including antimicrobial, anticancer, and antiviral properties.

Synthesis Analysis

Methods

The synthesis of 8-Aminoquinolin-5-ol dihydrochloride can be achieved through several methodologies:

  1. Traditional Synthetic Routes: One common approach involves the reaction of 8-hydroxyquinoline with amines or ammonia under acidic conditions to introduce the amino group at the 8-position.
  2. Microwave-Assisted Synthesis: Recent advancements have included microwave-assisted techniques that enhance reaction rates and yields. For instance, the condensation of substituted anilines with activated 8-hydroxyquinoline derivatives has been reported to yield various aminoquinoline derivatives efficiently .
  3. Oxidative Transformations: Another method involves oxidative transformations starting from substituted quinoline precursors, often utilizing copper(II) catalysts.

Technical Details

The technical aspects of these synthetic methods often involve controlling reaction conditions such as temperature, solvent choice (e.g., methanol or THF), and the use of catalysts to optimize yields and purity. For example, using phosphorus trichloride in conjunction with substituted anilines has been shown to effectively yield target compounds with high efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 8-Aminoquinolin-5-ol dihydrochloride can be represented as follows:

  • Molecular Formula: C9_9H8_8Cl2_2N2_2O
  • Molecular Weight: Approximately 228.08 g/mol
  • Structural Features:
    • A quinoline ring system
    • Hydroxyl group at position 5
    • Amino group at position 8
    • Two hydrochloride ions associated with the amine nitrogen

Data

The compound exhibits characteristics typical of aminoquinolines, such as being a bidentate ligand capable of coordinating with metal ions due to its nitrogen and oxygen donor atoms.

Chemical Reactions Analysis

Reactions

8-Aminoquinolin-5-ol dihydrochloride participates in various chemical reactions:

  1. Coordination Chemistry: It acts as a chelating agent for metal ions like copper(II), zinc(II), and iron(III), forming stable complexes that are useful in catalysis and materials science.
  2. Electrophilic Substitution: The presence of both hydroxyl and amino groups allows for electrophilic aromatic substitution reactions, which can lead to further functionalization of the quinoline ring.
  3. Schiff Base Formation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.

Technical Details

The reactivity is influenced by factors such as pH, solvent polarity, and temperature. For instance, reactions involving metal coordination often require specific pH conditions to stabilize the metal-ligand complex.

Mechanism of Action

Process

The mechanism of action for 8-Aminoquinolin-5-ol dihydrochloride is largely attributed to its ability to chelate metal ions and interact with biological targets:

  1. Metal Chelation: By forming complexes with metal ions, it can modulate enzymatic activities that depend on metal cofactors.
  2. Biological Activity: The compound exhibits antimicrobial activity against various pathogens by disrupting essential metabolic pathways through metal ion chelation or direct interaction with microbial enzymes .

Data

Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit antifungal properties by interfering with cellular processes reliant on metal ions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to its dihydrochloride form; solubility may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites within its structure.

Relevant data indicates that its stability and reactivity make it suitable for use in various synthetic applications.

Applications

Scientific Uses

  1. Coordination Chemistry: Used as a ligand in synthesizing metal complexes for catalysis or materials science applications.
  2. Pharmacology: Explored for its potential therapeutic effects against cancer and infectious diseases due to its ability to interfere with metal-dependent enzymes.
  3. Chemical Synthesis: Serves as a versatile building block for synthesizing complex organic molecules and heterocycles .
  4. Fluorescent Probes: Utilized in developing fluorescent chemosensors through Schiff base formation, enhancing detection methods in biochemical assays .
Historical Development and Therapeutic Evolution of 8-Aminoquinoline Derivatives

Early Discoveries: From Plasmochin to Primaquine in Antimalarial Therapy

The foundation of 8-aminoquinoline therapeutics began with the pioneering work at Bayer AG in the 1920s. In 1926, researchers introduced plasmochin (pamaquine), the first rationally synthesized antimalarial compound in this class. This compound represented a revolutionary advance as it demonstrated activity against multiple Plasmodium life cycle stages—acting as a blood schizontocide, gametocytocide, and crucially, the first known hypnozoitocide against latent malaria parasites [1]. Unlike quinine (a natural product derivative), plasmochin was a fully synthetic agent designed to address wartime shortages. Its chemical structure featured an 8-amino group on the quinoline core, which proved essential for anti-relapse activity [1].

However, plasmochin exhibited significant limitations. Clinical observations revealed unpredictable hemolytic toxicity, later attributed to glucose-6-phosphate dehydrogenase deficiency. This safety concern prompted dose adjustments, typically combining lower plasmochin doses with quinine. Empirically, clinicians discovered this combination not only controlled acute malaria attacks but also prevented relapses—establishing the paradigm of radical cure (simultaneous targeting of blood-stage parasites and dormant hypnozoites) [1]. By the 1930s, plasmochin-compound formulations were widely adopted by British military forces, though toxicity concerns persisted [2].

The quest for safer derivatives culminated in primaquine, synthesized in 1946 and approved by the United States Food and Drug Administration in 1952. Primaquine retained the critical 8-aminoquinoline pharmacophore but featured optimized side-chain substitutions that improved the therapeutic index. Its efficacy against Plasmodium vivax and Plasmodium ovale hypnozoites was demonstrated through controlled clinical studies using mosquito-induced sporozoite challenges in prison inmate volunteers [1] [4]. Primaquine became the sole globally available hypnozoitocide for over six decades, solidifying the 8-aminoquinoline scaffold as indispensable for radical cure.

Table 1: Key Early 8-Aminoquinoline Derivatives in Antimalarial Therapy

Compound (Generic Name)Introduction YearPrimary Chemical InnovationTherapeutic Role
Plasmochin (Pamaquine)1926First synthetic 8-aminoquinolineBlood schizontocide, Gametocytocide, Hypnozoitocide
Primaquine1952Optimized side-chain substitutionsGold-standard hypnozoitocide for radical cure
Pentaquine1940s (Experimental)Intermediate derivativeDemonstrated reduced toxicity vs. pamaquine

Wartime Innovations: World War II-Era Synthesis and Clinical Adaptation

World War II acted as a powerful catalyst for 8-aminoquinoline development. The Japanese occupation of Java in 1942 severed Allied access to cinchona plantations, the natural source of quinine. This crisis triggered an urgent collaborative effort—spearheaded by the United States Office of Scientific Research and Development—to synthesize viable antimalarial alternatives [1].

Bayer’s pre-war intellectual property on plasmochin was seized and systematically evaluated. Initial attempts combined plasmochin with atabrine (quinacrine), another Bayer synthetic antimalarial. However, this combination proved clinically disastrous due to an unforeseen drug-drug interaction that exacerbated plasmochin’s hemolytic toxicity, leading to fatal renal complications [2]. This failure highlighted the critical importance of partner drug selection and necessitated a dedicated search for novel 8-aminoquinolines.

The wartime program employed expedited screening methodologies. Dozens of candidate 8-aminoquinolines were synthesized and assessed primarily in avian malaria models (Plasmodium gallinaceum, Plasmodium relictum), which lacked latent stages but allowed preliminary toxicity and blood-stage activity evaluation. Rodents, dogs, and monkeys provided supplementary toxicology data. Crucially, the absence of a reliable model for relapsing malaria (the rhesus macaque-Plasmodium cynomolgi model was not yet established) and ignorance of the role of glucose-6-phosphate dehydrogenase deficiency were major limitations [1].

The most promising candidates underwent human testing via controlled sporozoite challenge trials in state penitentiaries. Inmates were exposed to Plasmodium vivax-infected mosquitoes and then treated with experimental compounds. This ethically complex approach identified primaquine as superior for tolerability and anti-relapse efficacy compared to earlier analogs like pentaquine [1]. Its chemical refinement focused on maintaining the 8-amino group while modifying the terminal amine side chain—resulting in a primary amine (in primaquine) versus the tertiary amine in plasmochin. This modification is believed to contribute to its improved safety and metabolic profile [1] [6]. By war’s end, primaquine emerged as the lead candidate, transitioning into widespread military and eventual civilian use.

Modern Advancements: Tafenoquine and the Shift Toward Long-Acting Formulations

Primaquine’s 14-day dosing regimen presented major challenges for adherence and programmatic implementation in malaria-endemic regions. Studies indicated non-adherence rates ranging from 2% to 40%, compromising radical cure efficacy and perpetuating transmission [4]. This limitation drove decades-long research for long-acting 8-aminoquinolines culminating in tafenoquine.

Co-developed by GlaxoSmithKline and Medicines for Malaria Venture, tafenoquine is a structural analog of primaquine featuring a phenoxyethoxy terminal side chain and dihydroacridine core. These modifications confer dramatically altered pharmacokinetics: tafenoquine exhibits an elimination half-life of approximately 15 days compared to primaquine’s 6 hours. This permits sustained plasma concentrations from a single dose [1] [4]. Mechanistically, tafenoquine shares primaquine’s hypnozoitocidal action, likely through the generation of active metabolites via cytochrome P450 2D6 and subsequent redox cycling causing parasite oxidative damage.

Clinical development confirmed tafenoquine’s efficacy. Phase III trials demonstrated non-inferiority to primaquine in preventing Plasmodium vivax relapses over 6 months of follow-up [4]. This led to regulatory approvals:

  • United States Food and Drug Administration (2018) for radical cure in patients ≥16 years
  • Australian Therapeutic Goods Administration (2018)
  • Other approvals/registrations in endemic countries (e.g., Brazil, Thailand)

Tafenoquine’s single-dose administration (typically 300 mg) represents a paradigm shift in hypnozoitocidal therapy, offering significant advantages for directly observed therapy and elimination campaigns [4]. Its long half-life also provides a potential chemoprophylactic effect against relapse from subsequent hypnozoite activation events within its window of therapeutic concentration.

Table 2: Comparative Profile of Key Modern 8-Aminoquinoline Therapeutics

PropertyPrimaquineTafenoquine
Chemical Class8-Aminoquinoline8-Aminoquinoline (Dihydroacridine derivative)
Dosing Regimen for Radical Cure14 daily doses (typically 0.5 mg/kg/day)Single dose (300 mg)
Approximate Elimination Half-Life6 hours~15 days
Primary Metabolic PathwayHepatic (CYP450-mediated)Hepatic
Year of Major Regulatory Approval1952 (United States Food and Drug Administration)2018 (United States Food and Drug Administration, Therapeutic Goods Administration)

The evolution of 8-aminoquinolines—from plasmochin’s toxicity to primaquine’s endurance and tafenoquine’s innovation—exemplifies iterative medicinal chemistry addressing persistent therapeutic challenges. Future directions include developing non-hemolytic hypnozoitocides and further optimizing the 8-aminoquinoline scaffold [1].

Properties

CAS Number

860231-18-1

Product Name

8-Aminoquinolin-5-ol dihydrochloride

IUPAC Name

8-aminoquinolin-5-ol;dihydrochloride

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09

InChI

InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H

InChI Key

BFWDNWYQJSGQKL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)N)O.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.